C.I. Acid Violet 48
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIVVAIHOWVTHB-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38N2Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40994111 | |
| Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
764.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12220-51-8, 72243-90-4, 73398-28-4, 12220-52-9 | |
| Record name | C.I. Acid Violet 48 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012220518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | C.I. Acid Violet 48 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072243904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-(2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy)-1-anthryl)amino)-2,4,6-trimethylbenzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073398284 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40994111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.368 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Acid Violet 48 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.449 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chromate(1-), bis[2-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]benzoato(2-)-κO]-, hydrogen (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C.I. Acid Violet 48 involves multiple steps, starting with the condensation of 1-amino-4-bromo-2-anthraquinone sulfonic acid with N,N-dimethyl-p-toluidine. This intermediate product is then further condensed with p-tert-octylphenol. The final step involves sulfonation using fuming sulfuric acid, followed by neutralization with a base to obtain the dye .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is filtered, dried, and pulverized to obtain a fine powder suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
C.I. Acid Violet 48 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form leuco compounds, which are colorless or lightly colored.
Substitution: The dye can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Strong nucleophiles like sodium hydroxide and ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Various oxidation products depending on the conditions and reagents used.
Reduction: Leuco compounds, which can revert to the original dye upon exposure to air.
Substitution: Substituted derivatives of the original dye, which may have different dyeing properties.
Scientific Research Applications
C.I. Acid Violet 48 has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining procedures for microscopy to highlight cellular components.
Medicine: Investigated for potential use in diagnostic assays and as a marker in medical imaging.
Industry: Widely used in the textile industry for dyeing wool, silk, and nylon. .
Mechanism of Action
The mechanism of action of C.I. Acid Violet 48 involves its interaction with various molecular targets, primarily through ionic and hydrogen bonding. In textile dyeing, the dye molecules interact with the fibers, forming strong bonds that result in vibrant and long-lasting colors. In biological applications, the dye binds to specific cellular components, allowing for visualization under a microscope .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
| Property | C.I. Acid Violet 48 | C.I. Acid Violet 1 | C.I. Direct Violet 48 |
|---|---|---|---|
| Chemical Class | Anthraquinone | Monoazo | Disazo |
| Molecular Weight | 764.82 | ~400 (estimated) | 931.86 |
| Solubility (Water) | 8 g/L | High (effluent studies) | Low (direct dye) |
| Primary Use | Protein fibers, leather | Textiles | Cellulose fibers |
| Light Fastness | 6 (ISO) | Not reported | 4–5 |
Research Findings
- Adsorption: AV48’s anthraquinone structure may hinder adsorption compared to azo dyes like AV1, which show strong interactions with anion exchange resins .
- Oxidation : AV1 degrades faster than AV48 in advanced oxidation processes (AOPs) due to its azo group’s susceptibility to radical attack .
Biological Activity
C.I. Acid Violet 48, a synthetic dye belonging to the triarylmethane family, has garnered attention not only for its industrial applications but also for its potential biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, alongside its toxicity and environmental impact.
- Molecular Formula : C₃₇H₃₈N₂Na₂O₉S₂
- Molecular Weight : 764.82 g/mol
- Solubility : Approximately 80 g/L in water at 90 °C
- CAS Registry Number : 12220-51-8
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown effectiveness against:
Case Study: Antimicrobial Efficacy
A study tested the antimicrobial activity of this compound against multiple bacterial strains. The results indicated significant inhibition zones, particularly against gram-positive bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Potential
This compound has been investigated for its cytotoxic effects on cancer cells. Some studies suggest that it may induce apoptosis (programmed cell death) in certain cancer cell lines.
Research Findings on Cytotoxicity
In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells at specific concentrations:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
Anti-inflammatory and Antioxidant Properties
Limited research points to the potential anti-inflammatory and antioxidant effects of this compound. These properties could be beneficial in managing various inflammatory conditions.
The proposed mechanisms include:
- Scavenging free radicals.
- Inhibiting pro-inflammatory cytokines.
Toxicity and Environmental Impact
Despite its potential benefits, this compound poses risks regarding toxicity and environmental impact.
Toxicological Concerns
- Skin Irritation : Contact can lead to dermatitis.
- Aquatic Toxicity : Studies indicate morphological alterations in aquatic organisms exposed to the dye without severe histological damage at certain concentrations.
Environmental Studies
Research has highlighted the necessity for effective degradation methods to mitigate environmental impacts associated with synthetic dyes like this compound.
Q & A
Basic: What analytical methods are recommended for separating and quantifying C.I. Acid Violet 48 in complex mixtures?
Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column is a validated approach for separating C.I. Acid Violet 47. The method employs a gradient elution system with mobile phases such as water and acetonitrile, adjusted to pH 2.5–3.0 with trifluoroacetic acid. Detection is typically performed via UV-Vis at 520–540 nm, optimized for the compound’s absorbance maxima. For quantification, external calibration curves using pure standards are essential to minimize matrix effects .
Advanced: How can discrepancies in purity measurements between HPLC and spectroscopic methods be resolved?
Methodological Answer:
Discrepancies often arise from impurities with overlapping UV-Vis spectra or non-chromophoric contaminants. To resolve this:
- Cross-validate with mass spectrometry (MS) to confirm molecular ion peaks and detect non-UV-active impurities.
- Perform spiking experiments using known contaminants (e.g., sulfonated byproducts) to assess interference.
- Apply chemometric analysis (e.g., principal component analysis) to deconvolute spectral data and identify hidden variables .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- UV-Vis Spectroscopy : Confirm λmax in aqueous and organic solvents to assess solvatochromic effects.
- FTIR : Identify functional groups (e.g., sulfonic acid, azo bonds) via characteristic peaks: ~1180 cm<sup>−1</sup> (S=O stretching) and ~1600 cm<sup>−1</sup> (N=N stretching).
- <sup>1</sup>H NMR : Resolve aromatic proton environments in deuterated DMSO or water, noting splitting patterns for structural confirmation .
Advanced: How can researchers optimize the synthesis of this compound to minimize byproducts?
Methodological Answer:
- Reaction Monitoring : Use in-situ Raman spectroscopy to track azo coupling kinetics and adjust pH/temperature in real time.
- Solvent Optimization : Replace traditional aqueous HCl with buffered systems (e.g., citrate-phosphate, pH 4–5) to suppress hydrolysis of intermediates.
- Catalyst Screening : Test transition metal catalysts (e.g., Cu(II)) to enhance coupling efficiency and reduce unreacted diazonium salts .
Basic: What experimental parameters influence the dyeing efficiency of this compound on acrylic fibers?
Methodological Answer:
Key parameters include:
- pH : Optimal dye uptake occurs at pH 2.5–3.5 due to protonation of fiber sulfonic groups.
- Temperature : 80–90°C enhances diffusion but may degrade the dye; use thermogravimetric analysis (TGA) to determine thermal stability thresholds.
- Ionic Strength : Add NaCl (10–20 g/L) to reduce electrostatic repulsion between dye and fiber .
Advanced: How can researchers evaluate the environmental stability of this compound under UV exposure?
Methodological Answer:
- Accelerated Aging Tests : Expose dye solutions to UV-C radiation (254 nm) in controlled chambers, sampling at intervals to measure degradation via HPLC.
- Degradation Pathway Analysis : Use LC-MS/MS to identify breakdown products (e.g., aromatic amines) and propose mechanisms (e.g., azo bond cleavage).
- Quantum Chemical Calculations : Apply DFT to model UV-induced electronic transitions and predict degradation susceptibility .
Basic: What statistical methods are recommended for analyzing experimental data on dye adsorption kinetics?
Methodological Answer:
- Pseudo-First/Second-Order Models : Fit time-dependent adsorption data using nonlinear regression (e.g., Levenberg-Marquardt algorithm).
- Error Analysis : Report confidence intervals for rate constants and use ANOVA to compare batch-to-batch variability.
- Sensitivity Testing : Vary initial dye concentration ±10% to assess model robustness .
Advanced: How can researchers validate the reproducibility of this compound synthesis across laboratories?
Methodological Answer:
- Interlaboratory Studies : Distribute standardized protocols with defined reagents (e.g., CAS 12220-51-8, ≥95% purity) and equipment specifications (e.g., HPLC column lot numbers).
- Blind Testing : Provide pre-weighed intermediates to participating labs to minimize weighing errors.
- Data Harmonization : Use Z-scores to quantify deviations in yield/purity and identify systematic errors (e.g., calibration drift) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
- Waste Disposal : Neutralize acidic dye residues with sodium bicarbonate before disposal, following institutional hazardous waste guidelines .
Advanced: How can machine learning enhance the prediction of this compound’s solubility in novel solvents?
Methodological Answer:
- Dataset Curation : Compile solubility data from literature (e.g., Hansen solubility parameters, dielectric constants) and proprietary databases.
- Model Training : Apply random forest or gradient-boosted trees to correlate solvent properties with experimental solubility.
- Validation : Cross-check predictions with small-scale solubility assays (e.g., turbidimetric titration) and refine models using SHAP (SHapley Additive exPlanations) analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
